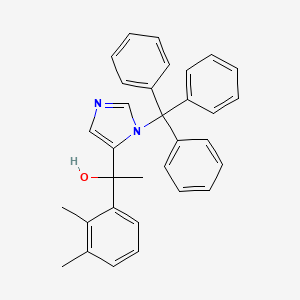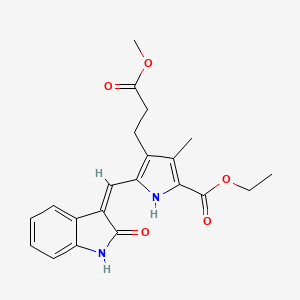
2-Methyl-4-nitroaniline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-nitroaniline-d3, also known as 2-Methyl-4-nitro-benzenamine-d3 or 4-Nitro-o-toluidine-d3, is a compound with the molecular formula C7H5D3N2O2 and a molecular weight of 155.17 . It is used as a reference standard in pharmaceutical testing .
Synthesis Analysis
The synthesis of 2-methyl-4-nitrophenylamine, a compound structurally similar to 2-Methyl-4-nitroaniline-d3, involves several steps . The process starts with ortho-toluidine as a raw material and acetic acid as an acylation agent. The reaction liquid obtained from this step undergoes a nitrification reaction using concentrated nitric acid, resulting in a nitrified solid. This solid is then subjected to a hydrolysis reaction using concentrated hydrochloric acid. Finally, the pH of the reaction liquid is adjusted to 1-2, and the resulting filter cake is filtered and recrystallized to obtain 2-methyl-4-nitrophenylamine .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-nitroaniline-d3 is characterized by a deformation density and Laplacian of the charge density, which are useful for revealing weak hydrogen bonding effects . Ab initio calculations at the Hartree–Fock double‐ζ level have been reported for the molecule 2‐methyl‐4‐nitro‐aniline, with and without an applied electric field .Chemical Reactions Analysis
The influence of N-methyl-4-nitroaniline (MNA) on the thermal stability of nitrocellulose (NC) was investigated via an isothermal decomposition dynamics research method . The thermal decomposition activation energy of NC/MNA (3 wt%) was significantly increased compared with that of pure NC, indicating that the thermal stability of NC was increased with stabilizer MNA addition .Applications De Recherche Scientifique
Nonlinear Optical Material Development
2-Methyl-4-nitroaniline-d3 is a compound of interest in the development of nonlinear optical (NLO) materials. These materials are crucial for applications such as high-speed information processing, frequency converters, and optical data storage. The compound’s ability to form single crystals with specific lattice parameters makes it suitable for NLO applications where the alignment of molecules affects the material’s optical properties .
Organic Electronics
In the field of organic electronics, 2-Methyl-4-nitroaniline-d3 can be utilized due to its electrical properties. The compound’s molecular structure allows for the calculation of important electronic parameters like the Penn gap and Fermi energy, which are essential for designing organic semiconductors and components like transistors and diodes .
Photonic and Electro-Optic Components
The compound’s properties lend themselves to the creation of photonic and electro-optic components. These components are used in devices that require the manipulation of light, such as sensors, capacitors, and optical switches. The compound’s dielectric behavior and optical band gap are particularly relevant for these applications .
Thermal Stability Analysis
2-Methyl-4-nitroaniline-d3 can be analyzed for its thermal stability through techniques like TG–DTA. This analysis is important for determining the compound’s melting and decomposition points, which are critical for its use in high-temperature applications .
Kinetic and Thermodynamic Studies
The compound is also valuable for kinetic and thermodynamic studies. By using methods like Coats–Redfern and Horowitz–Mertzger, researchers can calculate activation energy, frequency factor, and other thermodynamic parameters. These studies are essential for understanding the compound’s behavior under various conditions .
Optical Switching Applications
Finally, 2-Methyl-4-nitroaniline-d3’s potential for optical switching applications is noteworthy. Optical switches are key components in modern communication networks, and the compound’s third-order nonlinear optical properties make it a candidate for use in these technologies .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Methyl-4-nitroaniline-d3 can be achieved by introducing deuterium at the 3-position of 2-Methyl-4-nitroaniline. This can be accomplished by using deuterated reagents during the nitration reaction step.", "Starting Materials": [ "2-Methyl-4-nitroaniline", "Deuterated nitric acid (DNO3)", "Deuterated sulfuric acid (DSO4)", "Deuterated water (D2O)" ], "Reaction": [ "Step 1: Dissolve 2-Methyl-4-nitroaniline in DSO4", "Step 2: Slowly add DNO3 to the reaction mixture with stirring, while maintaining the temperature between 0-5°C", "Step 3: After completion of the addition, stir the reaction mixture at room temperature for 1 hour", "Step 4: Quench the reaction mixture with D2O", "Step 5: Filter the resulting solid and wash with D2O", "Step 6: Dry the product under vacuum to obtain 2-Methyl-4-nitroaniline-d3" ] } | |
Numéro CAS |
1246815-44-0 |
Nom du produit |
2-Methyl-4-nitroaniline-d3 |
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
155.171 |
Nom IUPAC |
4-nitro-2-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,8H2,1H3/i1D3 |
Clé InChI |
XTTIQGSLJBWVIV-FIBGUPNXSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N |
Synonymes |
2-Methyl-4-nitro-benzenamine-d3; 4-Nitro-o-toluidine-d3; 1-Amino-2-methyl-4-nitrobenzene-d3; 2-Amino-1-methyl-5-nitrobenzene-d3; 2-Amino-5-nitrotoluene-d3; 2-Methyl-4-nitrobenzenamine-d3; 2-Methyl-4-nitrophenylamine-d3; Fast Red RL Base-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Hydroxyethyl 3-{4-methyl-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoate](/img/structure/B565582.png)

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)
![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)